- The Use of Palladium Catalysis for the Formation of Fused Aromatic Compounds and for the Diastereoselective Formate Reduction of Allylic Carbonates, 2004, , ,

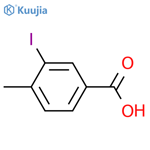

Cas no 90347-66-3 (Methyl 3-iodo-4-methylbenzoate)

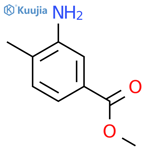

90347-66-3 structure

Nome do Produto:Methyl 3-iodo-4-methylbenzoate

Methyl 3-iodo-4-methylbenzoate Propriedades químicas e físicas

Nomes e Identificadores

-

- Methyl 3-iodo-4-methylbenzoate

- 3-Iodo-4-methylbenzoic Acid Methyl Ester

- 3-Iodo-p-toluic Acid Methyl Ester

- Methyl 3-Iodo-p-toluate

- Methyl-3-Iodo-4-Methylbenzoate

- Benzoic acid, 3-iodo-4-methyl-, methyl ester

- 2-Iodo-4-(methoxycarbonyl)toluene

- METHYL3-IODO-4-METHYLBENZOATE

- 3-Iodo-4-methylbenzoic acidmethyl ester

- KSC495M1R

- NKMHAOTZPFVSPC-UHFFFAOYSA-N

- 3-Jod-4-methylbenzoesauremethylester

- SBB068078

- CL8556

- R

- p-Toluic acid, 3-iodo-, methyl ester (7CI)

- Methyl 3-iodo-4-methylbenzoic acid

- 90347-66-3

- p-Toluic acid, 3-iodo-, methyl ester

- Methyl 3-Iodo-4-Methyl-Benzoate

- 3-iodo-4-methyl-benzoic acid methyl ester

- 8WLV4P4HCA

- DB-008632

- AC-22956

- CS-0007663

- MFCD00230583

- 3-Iodo-4-methyl benzoic acid methyl ester

- SCHEMBL1232173

- PS-7246

- SY012267

- DTXSID80545045

- EN300-1241730

- M2694

- AKOS015852340

-

- MDL: MFCD00230583

- Inchi: 1S/C9H9IO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3

- Chave InChI: NKMHAOTZPFVSPC-UHFFFAOYSA-N

- SMILES: O=C(C1C=C(I)C(C)=CC=1)OC

Propriedades Computadas

- Massa Exacta: 275.96473g/mol

- Carga de Superfície: 0

- XLogP3: 2.8

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Ligações Rotativas: 2

- Massa monoisotópica: 275.96473g/mol

- Massa monoisotópica: 275.96473g/mol

- Superfície polar topológica: 26.3Ų

- Contagem de Átomos Pesados: 12

- Complexidade: 170

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Carga de Superfície: 0

- Contagem de Tautomeros: 3

Propriedades Experimentais

- Cor/Forma: Colorless to yellow liquid

- Densidade: 1.666

- Ponto de Fusão: 35°C

- Ponto de ebulição: 302.9℃ at 760 mmHg

- Ponto de Flash: 137℃

- Índice de Refracção: 1.5975

- Coeficiente de partição da água: Not miscible or difficult to mix with water.

- PSA: 26.30000

- LogP: 2.38620

- Solubilidade: Unable to mix or difficult to mix in water

- Sensibilidade: Light Sensitive

Methyl 3-iodo-4-methylbenzoate Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315; H319; H335

- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

-

Identificação dos materiais perigosos:

- Condição de armazenamento:0-10°C

Methyl 3-iodo-4-methylbenzoate Dados aduaneiros

- CÓDIGO SH:2916399090

- Dados aduaneiros:

China Customs Code:

2916399090Overview:

2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Summary:

2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methyl 3-iodo-4-methylbenzoate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M84400-5g |

Methyl 3-iodo-4-methylbenzoate |

90347-66-3 | 5g |

¥46.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M84400-25g |

Methyl 3-iodo-4-methylbenzoate |

90347-66-3 | 25g |

¥166.0 | 2021-09-08 | ||

| abcr | AB206887-5g |

Methyl 3-iodo-4-methylbenzoate, 98%; . |

90347-66-3 | 98% | 5g |

€75.70 | 2023-09-14 | |

| eNovation Chemicals LLC | D690260-500g |

Methyl 3-Iodo-4-methylbenzoate |

90347-66-3 | 98% | 500g |

$430 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M84400-100g |

Methyl 3-iodo-4-methylbenzoate |

90347-66-3 | 100g |

¥566.0 | 2021-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M123944-5g |

Methyl 3-iodo-4-methylbenzoate |

90347-66-3 | 98% | 5g |

¥50.00 | 2021-05-24 | |

| TRC | M313750-25g |

Methyl 3-Iodo-4-methylbenzoate |

90347-66-3 | 25g |

$207.00 | 2023-05-17 | ||

| TRC | M313750-5g |

Methyl 3-Iodo-4-methylbenzoate |

90347-66-3 | 5g |

$92.00 | 2023-05-17 | ||

| TRC | M313750-10g |

Methyl 3-Iodo-4-methylbenzoate |

90347-66-3 | 10g |

$121.00 | 2023-05-17 | ||

| Alichem | A013033684-1g |

Methyl 3-iodo-4-methylbenzoate |

90347-66-3 | 97% | 1g |

$1475.10 | 2023-08-31 |

Methyl 3-iodo-4-methylbenzoate Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Methanol , Water

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Potassium carbonate , Cobalt oxide (Co3O4) (on modified Vulcan XC72R support formed by pyrolysis with nitrogen-ligated cobalt(II) acetate complexes) ; 24 h, 1 bar, 60 °C

Referência

- Selective Oxidation of Alcohols to Esters Using Heterogeneous Co3O4-N@C Catalysts under Mild Conditions, Journal of the American Chemical Society, 2013, 135(29), 10776-10782

Synthetic Routes 3

Condições de reacção

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 19 h, reflux; cooled

Referência

- Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry, Organic & Biomolecular Chemistry, 2009, 7(24), 5129-5136

Synthetic Routes 4

Condições de reacção

1.1 Catalysts: Sulfuric acid Solvents: Methanol

Referência

- Palladium-Catalyzed Sequential Alkylation-Alkenylation Reactions and Their Application to the Synthesis of Fused Aromatic Rings, Journal of Organic Chemistry, 2001, 66(24), 8127-8134

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrogen ion ; reflux

Referência

- Solvolysis of 2-chloro-2(3,4-disubstituted) phenylpropanes: Validity of Hammett-Brown σ+ constants in assessing additive effects of substituents, International Journal of Chemical Kinetics, 2012, 44(8), 514-523

Synthetic Routes 6

Condições de reacção

1.1 Solvents: Methanol , Benzene , Hexane ; rt; 10 min, rt

Referência

- C3 Halogen and C8'' Substituents on Stilbene Arotinoids Modulate Retinoic Acid Receptor Subtype Function, ChemMedChem, 2009, 4(10), 1630-1640

Synthetic Routes 7

Condições de reacção

1.1 Catalysts: Sulfuric acid ; 24 h, 65 °C; cooled

Referência

- Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer, Journal of Medicinal Chemistry, 2015, 58(9), 3957-3974

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Iodine , Sodium periodate Solvents: Acetic acid , Acetic anhydride ; 5 - 10 °C

1.2 Reagents: Sulfuric acid ; 5 - 10 °C

1.3 5 - 10 °C; 1 h, rt; 4 h, 40 °C

1.2 Reagents: Sulfuric acid ; 5 - 10 °C

1.3 5 - 10 °C; 1 h, rt; 4 h, 40 °C

Referência

- Enantiomerically Pure Axially Chiral Aminocarbene Complexes of Chromium, Organometallics, 2008, 27(8), 1850-1858

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 °C; 2 h, 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water

Referência

- Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2, Journal of Medicinal Chemistry, 2018, 61(17), 7977-7990

Methyl 3-iodo-4-methylbenzoate Raw materials

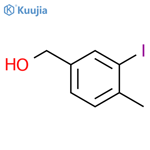

- 3-Iodo-4-methylbenzoic acid

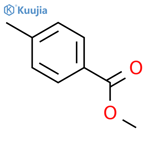

- Methyl p-Toluate

- methyl 3-amino-4-methyl-benzoate

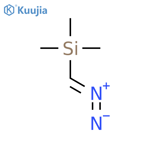

- (diazomethyl)trimethylsilane

- 3-Iodo-4-methylbenzyl Alcohol

Methyl 3-iodo-4-methylbenzoate Preparation Products

Methyl 3-iodo-4-methylbenzoate Literatura Relacionada

-

Karunakaran A. Kalesh,Kai Liu,Shao Q. Yao Org. Biomol. Chem. 2009 7 5129

-

Richard Houska,Marvin Bj?rn Stutz,Oliver Seitz Chem. Sci. 2021 12 13450

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos ésteres de ácido benzóico

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos Ácidos benzóicos e derivados ésteres de ácido benzóico

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos/ésteres

90347-66-3 (Methyl 3-iodo-4-methylbenzoate) Produtos relacionados

- 1829-28-3(Ethyl 2-iodobenzoate)

- 5471-81-8(4-Iodo-3-methylbenzoic Acid Methyl Ester)

- 619-44-3(Methyl 4-iodobenzoate)

- 106589-18-8(1,3-Benzenedicarboxylicacid, 2-iodo-, 1,3-dimethyl ester)

- 933585-44-5(Ethyl 2-iodo-5-methylbenzoate)

- 618-91-7(Methyl 3-iodobenzoate)

- 51839-15-7(Dimethyl 5-iodoisophthalate)

- 52570-33-9(Methyl 3-iodo-2-methylbenzoate)

- 103440-52-4(Methyl 2-iodo-5-methylbenzoate)

- 610-97-9(Methyl 2-iodobenzoate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:90347-66-3)Methyl 3-iodo-4-methylbenzoate

Pureza:99%

Quantidade:500g

Preço ($):386.0